Disperse Yellow 7 acrylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
80839-78-7 |
|---|---|
Molecular Formula |
C22H18N4O2 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
[2-methyl-4-[(4-phenyldiazenylphenyl)diazenyl]phenyl] prop-2-enoate |
InChI |
InChI=1S/C22H18N4O2/c1-3-22(27)28-21-14-13-20(15-16(21)2)26-25-19-11-9-18(10-12-19)24-23-17-7-5-4-6-8-17/h3-15H,1H2,2H3 |
InChI Key |
IIXZSPSEXBAJGQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)N=NC2=CC=C(C=C2)N=NC3=CC=CC=C3)OC(=O)C=C |
Canonical SMILES |
CC1=C(C=CC(=C1)N=NC2=CC=C(C=C2)N=NC3=CC=CC=C3)OC(=O)C=C |
Pictograms |
Corrosive; Irritant |
Origin of Product |
United States |
Contextualization Within Azo Dye Chemistry and Functional Polymer Science
Disperse Yellow 7 acrylate (B77674) belongs to the vast class of azo compounds, which are characterized by the presence of one or more azo groups (–N=N–). nih.gov Azo dyes represent the largest and most versatile class of synthetic colorants, accounting for a significant portion of all dyes used in various industries. nih.gov The synthesis of azo dyes typically involves a two-step process: diazotization of a primary aromatic amine, followed by coupling with an electron-rich nucleophile. nih.gov This modular synthesis allows for a wide range of colors and properties to be achieved by varying the aromatic components. jchemrev.com
The "Disperse" classification indicates that the dye has low solubility in water and is finely dispersed in the dyeing medium, making it suitable for coloring hydrophobic fibers like polyester (B1180765). researchgate.net The incorporation of an acrylate group (CH₂=CHCOO–) into the Disperse Yellow 7 structure transforms it from a simple colorant into a reactive monomer. This functionalization is a key aspect of functional polymer science, where monomers containing specific functional groups are polymerized to create materials with desired characteristics. The acrylate group allows Disperse Yellow 7 to be incorporated into polymer chains via polymerization, leading to the creation of photoactive and functional polymers. researchgate.nettechscience.com
Significance As a Model Compound in Fundamental and Applied Material Science Research
Disperse Yellow 7 and its derivatives serve as important model compounds in both fundamental and applied material science research. smolecule.com In fundamental studies, the well-defined chemical structure of Disperse Yellow 7 acrylate (B77674) allows researchers to investigate the relationships between molecular structure, photochemical behavior, and material properties. For instance, the azo group can undergo reversible trans-cis photoisomerization upon exposure to light of a specific wavelength, a phenomenon that can be harnessed to create photoresponsive materials.
In applied research, the ability to polymerize Disperse Yellow 7 acrylate has led to the development of novel materials with practical applications. For example, copolymers containing Disperse Yellow 7 methacrylate (B99206) have been synthesized and studied for their optical, photophysical, and thermal properties. techscience.com These photoactive polymers have potential applications in areas such as optical data storage, nonlinear optics, and smart textiles. sigmaaldrich.comacs.org The incorporation of the dye into a polymer matrix can also enhance its stability and processability.
Evolution of Research Trajectories for Acrylate and Methacrylate Derivatives
Foundational Synthetic Pathways for Disperse Yellow 7 Precursors
The core of Disperse Yellow 7 is its azo chromophore, the part of the molecule responsible for its color. smashladder.com The synthesis of this chromophore is a classic example of aromatic chemistry, primarily involving diazotization and electrophilic aromatic coupling reactions.
Diazotization and Electrophilic Aromatic Coupling Reactions
The traditional and most fundamental method for creating the azo linkage in Disperse Yellow 7 involves a two-step process: diazotization followed by an azo coupling reaction. smashladder.comnih.gov
The process typically begins with the diazotization of a primary aromatic amine. nih.gov In the case of Disperse Yellow 7's precursor, a common starting material is a substituted aniline (B41778) derivative, such as 4-aminoacetanilide. researchgate.net This amine is treated with nitrous acid (HNO₂), which is usually generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl). saudijournals.com This reaction is highly temperature-sensitive and is typically carried out at 0–5°C to prevent the decomposition of the resulting diazonium salt.
The generalized reaction is as follows: Ar-NH₂ + NaNO₂ + 2HX → [Ar-N₂]⁺X⁻ + NaX + 2H₂O Where 'Ar' represents an aryl group and 'X' is the counter-ion from the acid.
The resulting diazonium salt is a potent electrophile and is immediately used in the next step, the electrophilic aromatic coupling reaction . nih.gov The diazonium salt is reacted with a coupling component, which is an electron-rich aromatic compound. nih.gov For the synthesis of the Disperse Yellow 7 precursor, a phenolic compound like o-cresol (2-methylphenol) or a pyridone derivative is often employed. The coupling reaction is an electrophilic aromatic substitution, where the diazonium ion attacks the activated aromatic ring of the coupling component. nih.gov The reaction conditions, particularly pH, are crucial. An alkaline pH (typically 8.5-10) is necessary to deprotonate the hydroxyl group of the phenol (B47542), making it a more potent activating group.
A simplified representation of the coupling reaction is: [Ar-N₂]⁺X⁻ + Ar'-OH → Ar-N=N-Ar'-OH + HX
This initial coupling forms a monoazo compound. To create the bis-azo structure of Disperse Yellow 7, a second diazotization and coupling sequence is performed. For instance, the monoazo intermediate can be further diazotized and coupled with another aromatic molecule.
Table 1: Critical Parameters for Diazotization and Coupling
| Parameter | Diazotization | Coupling |
| Reactants | Primary Aromatic Amine, Sodium Nitrite, Mineral Acid | Diazonium Salt, Coupling Component (e.g., o-cresol) |
| Temperature | 0–5°C | 10–20°C |
| pH | Strongly Acidic (1–2) | Alkaline (8.5–10) |
| Solvent | Aqueous | Aqueous |
Advanced Synthetic Approaches to the Azo Chromophore
One area of advancement is the use of one-pot synthesis methods. smolecule.com These procedures combine multiple reaction steps into a single vessel, which can streamline the synthesis and reduce waste. smolecule.comresearchgate.net For instance, a one-pot reaction might involve the in-situ generation of the diazonium salt and its immediate reaction with the coupling component under carefully controlled conditions.
Another approach involves the use of microwave irradiation . mdpi.com Microwave-assisted synthesis can significantly reduce reaction times and, in some cases, improve yields compared to conventional heating methods. mdpi.com This technique has been successfully applied to the synthesis of various disperse dyes. mdpi.com
Furthermore, research into novel catalytic systems aims to enhance the efficiency and selectivity of the coupling reaction. bohrium.com While traditional methods often rely on stoichiometric reagents, catalytic approaches can offer a more sustainable alternative.
Acrylation and Methacrylation of Disperse Yellow 7 for Monomer Synthesis
To transform the Disperse Yellow 7 dye into a polymerizable monomer, an acrylate or methacrylate group must be introduced into its structure. This is typically achieved by targeting a reactive functional group on the dye molecule, most commonly a hydroxyl (-OH) group present on the phenolic ring of the precursor. techscience.comsigmaaldrich.com
Esterification and Other Functionalization Strategies for Acrylate Moiety Introduction
The most direct method for introducing the acrylate group is through esterification . google.com In this reaction, the hydroxyl group of the Disperse Yellow 7 precursor reacts with acrylic acid or a derivative, such as acryloyl chloride or methacryloyl chloride, to form an ester linkage. researchgate.net
The reaction with acryloyl chloride is often preferred due to its higher reactivity. The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct.
A general scheme for the esterification is: Dye-OH + CH₂=CHCOCl → Dye-O-CO-CH=CH₂ + HCl
Where "Dye-OH" represents the Disperse Yellow 7 precursor containing a hydroxyl group.
Alternative functionalization strategies might involve a two-step process, such as first reacting the dye with an intermediate that contains a reactive group suitable for subsequent reaction with an acrylate-containing molecule. However, direct esterification remains a common and efficient method.
Catalytic Enhancements in Monomer Synthesis
The efficiency of the esterification reaction can be improved through the use of catalysts. While not always explicitly detailed for this compound, general principles of esterification catalysis apply. Acid catalysts, such as sulfuric acid or p-toluenesulfonic acid, can be used for esterification with acrylic acid, although this can be complicated by the potential for polymerization of the acrylic acid. sci-hub.st
For reactions involving acryloyl chloride, the use of a base as a catalyst and acid scavenger is standard practice. More advanced catalytic systems, such as those involving phase-transfer catalysts, can be employed to facilitate the reaction between the aqueous-soluble dye precursor and the organic-soluble acryloyl chloride.
Solvent-Free and Green Chemistry Approaches in Monomer Synthesis
In line with the growing emphasis on sustainable chemistry, solvent-free and green chemistry approaches are being explored for the synthesis of monomers like this compound. ijhmr.comacs.org
Solvent-free synthesis , often utilizing mechanochemical methods like ball milling, can reduce or eliminate the need for volatile organic solvents, leading to a more environmentally friendly process. This approach has been investigated for the synthesis of azo dyes and could potentially be adapted for the subsequent acrylation step.
Green chemistry principles also encourage the use of less hazardous reagents and the design of more atom-economical reactions. tib.eu This could involve exploring enzymatic catalysis for the esterification step, which could offer high selectivity under mild reaction conditions. researchgate.net The use of bio-based solvents or the complete elimination of solvents are also key aspects of green synthesis. tib.eu While specific research on green synthesis of this compound is not extensively documented, the broader trends in polymer and dye chemistry point towards the increasing importance of these sustainable methodologies.
Purification and Characterization of Monomeric Acrylate Derivatives for Polymerization
The successful synthesis of a polymer is critically dependent on the purity of the monomeric starting material. For this compound, rigorous purification and subsequent characterization are essential steps to ensure that the monomer is suitable for polymerization. The presence of unreacted precursors, by-products, or other impurities can significantly affect the polymerization process, leading to polymers with inconsistent and unpredictable properties. These impurities can act as chain terminators, alter the molecular weight distribution, and impact the final optical and physical characteristics of the polymer. Therefore, robust analytical methods are employed to confirm the chemical identity and purity of the synthesized this compound monomer before its use in creating polymeric materials. i.moscowtheses.fr
Spectroscopic Confirmation of Acrylate Functionalization (e.g., FT-IR)
Fourier Transform Infrared (FT-IR) spectroscopy is a fundamental analytical technique used to confirm the successful functionalization of the Disperse Yellow 7 precursor with the acrylate group. This method works by detecting the absorption of infrared radiation by specific chemical bonds within a molecule, with each bond vibrating at a characteristic frequency.
The key transformation in the synthesis of this compound from its phenol precursor is the esterification reaction that attaches the acrylate moiety. The FT-IR spectrum of the product, when compared to the starting material, will show the appearance of distinct peaks that are characteristic of the acrylate group. The most prominent of these is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ester, typically found in the region of 1720-1730 cm⁻¹. Additionally, new peaks corresponding to the C=C double bond of the acrylate group and the C-O stretching of the ester linkage will be present. The disappearance or significant reduction of the broad O-H stretching band from the phenolic precursor provides further evidence of a successful reaction. The presence of these specific peaks confirms the covalent incorporation of the acrylate functional group onto the Disperse Yellow 7 chromophore. i.moscowscribd.com
Table 1: Expected Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Significance |
| C=O (Ester) | Stretch | 1720 - 1730 | Confirms presence of the acrylate ester group. |
| C=C (Alkenyl) | Stretch | 1630 - 1640 | Indicates the presence of the polymerizable double bond. |
| C-O (Ester) | Stretch | 1150 - 1250 | Confirms the ester linkage between the dye and acrylate. |
| N=N (Azo) | Stretch | 1400 - 1450 | Characteristic of the azo chromophore backbone. |
| C-H (Aromatic) | Stretch | 3000 - 3100 | Pertains to the aromatic rings of the dye structure. |
Chromatographic Purity Assessment (e.g., HPLC, TLC)
Chromatographic techniques are indispensable for assessing the purity of the synthesized this compound monomer. fascureerp.comqiaosun.net These methods separate the components of a mixture based on their differential distribution between a stationary phase and a mobile phase, allowing for the identification and quantification of impurities.
High-Performance Liquid Chromatography (HPLC) is a powerful technique that provides high-resolution separation and quantitative analysis. americanchemicalsuppliers.com A sample of the monomer is dissolved in a suitable solvent and injected into the HPLC system. The components are separated on a column, and a detector measures the concentration of each eluted component. The resulting chromatogram shows a peak for the this compound and potentially smaller peaks for any impurities, such as unreacted Disperse Yellow 7 or residual reagents. By comparing the area of the product peak to the total area of all peaks, a precise purity value, often expected to be above 95-96%, can be determined. americanchemicalsuppliers.comseebio.cnamericanchemicalsuppliers.com
Thin-Layer Chromatography (TLC) is a simpler, faster, and more cost-effective method used for qualitative purity assessment. seebio.cn A small spot of the dissolved monomer is applied to a plate coated with a stationary phase (e.g., silica (B1680970) gel). The plate is then placed in a chamber with a solvent system (mobile phase). As the solvent moves up the plate, it carries the components of the sample at different rates. After development, the separated spots can be visualized. An ideal, pure sample will result in a single spot, while the presence of impurities will be indicated by multiple spots. TLC is highly effective for monitoring the progress of the synthesis reaction and for making a quick assessment of product purity before undertaking more complex analysis like HPLC.
Table 2: Comparison of Chromatographic Techniques for Purity Assessment
| Technique | Principle | Primary Use | Information Obtained |
| HPLC | High-pressure separation on a packed column. | Quantitative purity analysis. | Precise percentage of purity, identification and quantification of impurities. americanchemicalsuppliers.com |
| TLC | Separation on a thin layer of adsorbent material. | Qualitative purity check, reaction monitoring. | Number of components in the sample, presence of starting materials or by-products. fascureerp.comseebio.cn |
Radical Polymerization of this compound Monomers
Radical polymerization serves as a fundamental method for synthesizing polymers from DY7A monomers. This process can be carried out through either free radical polymerization or more advanced controlled/living radical polymerization techniques.
Free Radical Polymerization Studies
Free radical polymerization of DY7A, often initiated by thermal or photochemical decomposition of an initiator, has been explored for the creation of photoactive polymers. For instance, studies have reported the synthesis of copolymers of Disperse Yellow 7 methacrylate (a closely related derivative) via free radical polymerization. researchgate.net In one study, UV irradiation was used to generate silyl (B83357) macroradicals from polysilanes, which then initiated the polymerization of the methacrylate monomer. techscience.com This method results in the formation of functional photoactive polysilane copolymers. techscience.com The characterization of such polymers often involves techniques like Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and gel permeation chromatography (GPC) to confirm the structure and determine molecular weights. researchgate.nettechscience.com
Controlled/Living Radical Polymerization Techniques (e.g., ATRP, RAFT)
Controlled/living radical polymerization (C/LRP) methods offer precise control over polymer architecture, including molecular weight, polydispersity, and functionality. sigmaaldrich.com Techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are prominent examples of C/LRP. sigmaaldrich.comresearchgate.net
Atom Transfer Radical Polymerization (ATRP) has been successfully employed for a wide range of acrylate monomers. sigmaaldrich.comacs.org While specific studies focusing solely on the ATRP of DY7A are not extensively detailed in the provided results, the general principles of ATRP are applicable. This technique involves the reversible activation and deactivation of growing polymer chains, typically using a transition metal complex (e.g., copper-based) as a catalyst. acs.org This allows for the synthesis of well-defined polymers with narrow molecular weight distributions. sigmaaldrich.com The versatility of ATRP makes it a suitable candidate for polymerizing functional monomers like DY7A to create polymers with predictable structures and properties. acs.org
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is another powerful C/LRP technique that utilizes a chain transfer agent (CTA), often a thiocarbonylthio compound, to mediate the polymerization. sigmaaldrich.com This method allows for the synthesis of polymers with low polydispersity and a high degree of end-group functionality. sigmaaldrich.com RAFT has been used to polymerize various acrylate monomers, including those with functional groups. mdpi.com For example, RAFT has been employed in the synthesis of amphiphilic block copolymers by polymerizing acrylic acid and other hydrophobic monomers. acs.orgresearchgate.net The principles of RAFT suggest its potential for the controlled polymerization of DY7A to produce well-defined photoresponsive polymers.
Copolymerization Strategies with Diverse Comonomers
Copolymerization of DY7A with other monomers is a key strategy to develop multifunctional materials that combine the photoactive properties of the dye with other desirable characteristics.
Synthesis of Functional Photoactive Copolymers (e.g., with Polysilanes)
The synthesis of functional photoactive copolymers by incorporating DY7A with polysilanes has been demonstrated. techscience.comtechscience.com In these studies, functional polysilane copolymers of poly(methylphenylsilane) (PMPS) and Disperse Yellow 7 methacrylate (DY7MA) were synthesized using a UV-technique. techscience.comtechscience.com The UV irradiation of polysilanes generates silyl macroradicals that initiate the polymerization of the photoactive monomer. techscience.com
These copolymers exhibit interesting optical and photophysical properties. For instance, they show multimodal optical and photoluminescence characteristics. techscience.com The synthesized copolymers have been characterized by various spectroscopic and thermal analysis techniques. researchgate.nettechscience.com
| Copolymer System | Polymerization Method | Key Findings | Reference |
| Poly(methylphenylsilane)-co-(Disperse Yellow 7 methacrylate) | UV-initiated radical polymerization | Formation of functional photoactive copolymers with multimodal optical and photoluminescence properties. Molar mass in the order of 10³ g/mol . | techscience.comtechscience.comtechscience.com |
| Poly(methylphenylsilane-co-dimethylsilane)-co-(Disperse Yellow 7 methacrylate) | UV-initiated radical polymerization | Synthesis of photoactive functional copolymers. | techscience.com |
Integration into Thermoresponsive Polymeric Systems
The integration of photoactive dyes like DY7A into thermoresponsive polymers allows for the creation of "smart" materials that respond to multiple stimuli. A study on functional thermoresponsive photoactive copolymers utilized Disperse Yellow 7 methacrylate. sigmaaldrich.com While the specific comonomer is not detailed in the abstract, the research focused on the thermal and photoluminescence properties of the resulting copolymer, highlighting its potential for applications in smart and responsive textiles. sigmaaldrich.com The principle involves copolymerizing the photoactive monomer with a thermoresponsive monomer, such as N-isopropylacrylamide (NIPAM), which exhibits a lower critical solution temperature (LCST). researchgate.net
Copolymerization with Hydrophobic and Hydrophilic Monomers for Composite Materials
Copolymerization of DY7A with a combination of hydrophobic and hydrophilic monomers can lead to the formation of amphiphilic copolymers. These materials are useful for creating composite materials and for applications such as pigment dispersion in aqueous media. acs.org For instance, copolymers of styrene (B11656) (hydrophobic) and acrylic acid (hydrophilic) have been synthesized and used as dispersants for pigments. researchgate.net While direct examples of DY7A copolymerization with both types of monomers for composite materials are not explicitly detailed, the principles are well-established. The resulting amphiphilic copolymers can self-assemble into various structures, such as micelles, which can encapsulate other materials or modify surface properties. acs.org
Formation of this compound-Doped Polymer Films and Nanospheres
One common approach involves dissolving both the polymer, such as poly(methyl methacrylate-co-methacrylic acid) (PMMA-MA), and the Disperse Yellow 7 dye in a suitable solvent. The resulting solution is then used to cast a film, after which the solvent is evaporated, leaving a solid, dye-doped polymer film. researchgate.net This method is effective for creating materials for applications like nonlinear optics. researchgate.net
Alternatively, for applications requiring particulate systems, such as in specialized inks or coatings, this compound can be incorporated into polymer nanospheres. mdpi.comacs.org These colored nanoparticles can be synthesized using heterophase polymerization techniques, which allow for control over particle size and morphology. acs.org
Emulsion Polymerization Techniques for Nanosphere Synthesis
Emulsion polymerization is a versatile and widely used technique for producing polymer nanoparticles, or latexes. For creating dye-doped nanospheres, variations such as emulsifier-free emulsion polymerization and miniemulsion polymerization are particularly relevant. mdpi.comacs.orgresearchgate.net
Emulsifier-Free Emulsion Polymerization:
In this method, polymer nanospheres are first synthesized without the use of traditional surfactants or emulsifiers. mdpi.com This is often achieved by using functional monomers, like methacrylic acid (MAA), which can provide electrostatic stability to the resulting nanoparticles in an aqueous dispersion. mdpi.com The polymer matrix, for instance, can be a copolymer of styrene, butyl acrylate (BA), and methacrylic acid (P(St-BA-MAA)). mdpi.com
Once the stable polymer nanosphere dispersion is formed, the disperse dye is introduced in a subsequent coloring step. This process typically involves mixing the nanosphere dispersion with a solution of the disperse dye and applying heat. mdpi.comresearchgate.net The heat causes the polymer chains to become more mobile and the nanospheres to swell, allowing the non-ionic dye molecules to diffuse from the aqueous phase into the hydrophobic polymer matrix. nih.gov Upon cooling, the dye molecules become physically entrapped within the nanospheres. nih.gov This two-step process avoids potential interference of the dye with the polymerization reaction.
Research on P(St-BA-MAA) nanospheres showed a distinct increase in particle size after coloration with a disperse dye, confirming the incorporation of the dye into the polymer matrix. mdpi.com
Table 1: Change in Nanosphere Properties After Coloration
| Property | Uncolored P(St-BA-MAA) Nanospheres | Disperse Dye-Colored Nanospheres (DPN) |
|---|---|---|
| Average Diameter (TEM) | 374.1 nm | 394.7 nm |
Data sourced from studies on P(St-BA-MAA) nanospheres colored with a commercial disperse dye. mdpi.com
Miniemulsion Polymerization:
Miniemulsion polymerization offers a more direct route to encapsulate dyes within polymer nanoparticles. acs.org This technique differs from conventional emulsion polymerization in that it starts with a stable miniemulsion of monomer droplets (50–500 nm in size), which are then polymerized. A key feature is the use of a costabilizer, such as hexadecane, along with a surfactant to prevent droplet degradation through Ostwald ripening. acs.org
In this process, the dye (e.g., this compound) is first dissolved in the monomer mixture (such as styrene and butyl acrylate). acs.org This oil-and-dye phase is then dispersed in an aqueous phase containing a surfactant, and the mixture is subjected to high shear, typically via ultrasonication, to form stable nanodroplets. acs.org Polymerization is then initiated, ideally leading to the one-to-one conversion of monomer droplets into polymer particles, effectively trapping the dye molecules inside. acs.org This method allows for the encapsulation of a wide variety of dyes, as the droplet nucleation mechanism is less dependent on the specific chemical structure of the compound being encapsulated. acs.org The resulting nanoparticles often exhibit a clear core-shell structure where the polymer encapsulates the dye. acs.org
Interaction Mechanisms between the Dye Moiety and Polymer Matrices
The interaction between this compound and the host polymer is predominantly physical rather than chemical. As a disperse dye, it is characterized by its non-ionic nature and low water solubility, which dictates how it associates with the polymer. nih.gov
The primary mechanism for incorporating disperse dyes into hydrophobic polymers like polyester (B1180765) or acrylics is physical entrapment . nih.gov During processes like heat-assisted dyeing of nanospheres or solvent casting of films, the polymer matrix is made permeable either by heating above its glass transition temperature or by solvation. researchgate.netresearchgate.net This allows the small, non-ionic dye molecules to diffuse into the amorphous regions of the polymer. As the system cools or the solvent evaporates, the polymer structure contracts, physically trapping the dye molecules within the matrix. nih.gov This physical fixation is responsible for the dye's residency within the polymer.
While covalent bonding is not the primary interaction, other intermolecular forces can play a role:
Van der Waals Forces: These are the main attractive forces between the nonpolar parts of the dye molecule and the polymer chains.
Hydrogen Bonding: Although this compound itself does not have strong hydrogen bond donor groups, polymers containing functional groups like carboxylic acids (e.g., PMMA-MA or P(St-BA-MAA)) can potentially interact with the carbonyl and azo groups of the dye. researchgate.netmdpi.comresearchgate.net The ability to form hydrogen bonds can influence the level of dye uptake. researchgate.net
Electrostatic Interactions: The stability and dye uptake of polymer dispersions can be highly dependent on pH. In systems using polymers with acidic monomers like methacrylic acid, increasing the pH deprotonates the carboxyl groups, leading to increased electrostatic repulsion between polymer chains. mdpi.com This can cause the polymer nanospheres to swell, facilitating greater dye diffusion and resulting in higher dye content within the nanoparticles. mdpi.com Studies have shown a clear correlation between increasing pH and higher dye content in P(St-BA-MAA) nanospheres. mdpi.com
The absence of strong covalent bonds means that the dye molecules can exist as individual molecules or form aggregates within the polymer matrix, a phenomenon that is crucial for applications such as mechanochromic materials. mdpi.com
Table 2: Compound Names
| Compound Name | Abbreviation / Synonym |
|---|---|
| This compound | DY-7 acrylate |
| Poly(methyl methacrylate-co-methacrylic acid) | PMMA-MA |
| Styrene | St |
| Butyl acrylate | BA |
| Methacrylic acid | MAA |
| Poly(styrene-co-butyl acrylate-co-methacrylic acid) | P(St-BA-MAA) |
Advanced Materials Applications and Performance Investigations of Disperse Yellow 7 Acrylate Polymers
Optical and Photophysical Properties of Functional Copolymers
The incorporation of Disperse Yellow 7 into polymer chains, specifically as Disperse Yellow 7 methacrylate (B99206), has led to the development of functional photoactive copolymers with notable optical and photophysical properties. sigmaaldrich.comsigmaaldrich.com These characteristics are pivotal for their application in optoelectronic devices and other advanced systems.
Photoluminescence Studies and Quantum Yield Determinations
Research into functional thermoresponsive photoactive copolymers synthesized using Disperse Yellow 7 methacrylate has highlighted their significant photoluminescence properties. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com Studies have focused on understanding the thermal and photoluminescence behavior of these materials, which is crucial for their use in smart and responsive textiles. sigmaaldrich.comsigmaaldrich.com While specific quantum yield values for Disperse Yellow 7 acrylate (B77674) polymers are not extensively detailed in the provided search results, the general study of fluorescent organic dyes in polymer matrices like polymethyl methacrylate (PMMA) provides a framework for such determinations. optica.org The methodology involves calculating the self-absorption probability at various dye concentrations to derive the absolute quantum yield. optica.org For instance, studies on other disperse dyes, such as Coumarin Disperse Yellow 82, have evaluated photodegradation quantum yields in different solvents to predict their photostability on polyester (B1180765), a common application for disperse dyes. scirp.orgresearchgate.net
Non-linear Optical Properties and Optical Phase Conjugation
Disperse Yellow 7, when doped into a polymethyl methacrylate-methacrylic acid (PMMA-MA) polymer matrix, exhibits significant non-linear optical (NLO) properties. supublication.comresearchgate.net Investigations using techniques like the Z-scan method with a continuous wave (CW) laser have determined key NLO parameters. These include the non-linear refractive index (n₂), the non-linear absorption coefficient (β), and the magnitude of third-order optical nonlinearity. supublication.comresearchgate.net
The dye-doped polymer film demonstrates saturation absorption at lower input irradiances and reverse saturation absorption at higher irradiances, coupled with thermal nonlinearity. supublication.comresearchgate.net These characteristics make it a promising candidate for applications in third-harmonic property-based photonic devices. supublication.comresearchgate.net The ability of such materials to undergo self-focusing or defocusing based on light intensity makes them valuable for all-optical photonic devices. supublication.comresearchgate.net The study of optical phase conjugation in polymer matrices doped with non-linear organic dyes is an active area of research, with these materials showing promise due to their enhanced third-order non-linear susceptibilities. researchgate.net
Table 1: Non-linear Optical Properties of Disperse Yellow 7-doped PMMA-MA Film
| Property | Observation | Potential Application |
| Non-linear Absorption | Saturation absorption at low irradiance, reverse saturation absorption at high irradiance. supublication.comresearchgate.net | Optical power limiting. supublication.comresearchgate.net |
| Non-linear Refraction | Light intensity-dependent refractive index. supublication.comresearchgate.net | All-optical photonic devices. supublication.com |
| Third-Order Optical Nonlinearity | Enhanced third-order non-linear susceptibility. researchgate.net | Photonic devices based on third-harmonic generation. supublication.comresearchgate.net |
Integration in Smart Textiles and Responsive Fabrics Research
The unique properties of Disperse Yellow 7 acrylate polymers make them suitable for integration into smart textiles and responsive fabrics. sigmaaldrich.comsigmaaldrich.com These materials can react to external stimuli, such as light, leading to applications in photochromic textiles. ekb.eg
Mechanisms of Dye-Polymer-Fiber Interaction in Digital Inkjet Dyeing
In digital inkjet printing, indelible disperse inks often utilize a polyacrylate emulsion to fix the disperse dyes onto the fabric surface. mdpi.com The process typically involves thermofixing, where heat causes the dye to form a polyurethane layer on the printed pattern, enhancing the color fastness of the fabric. mdpi.com The dyeing of hydrophobic fibers like polyester with disperse dyes is understood as a transfer of the dye from the aqueous dispersion to the solid organic fiber. textilelearner.net The very low water solubility of disperse dyes encourages them to move to the more compatible hydrophobic fiber. textilelearner.netresearchgate.net Heat is a critical factor in this process, as it increases the energy of the dye molecules and swells the fiber, facilitating dye diffusion into the fiber's interior. textilelearner.netresearchgate.net For polyester, temperatures above 100°C are typically required for effective dyeing. textilelearner.net
The interaction between the dye, polymer binder, and fiber is crucial for the performance of the final product. In one study, disperse and fiber-reactive dyes were formulated into a styrene-acrylic polymeric matrix for printing on cotton and dyeing polyester fabrics. academicjournals.org The results showed good to excellent fastness properties, indicating a strong interaction and fixation of the dye. academicjournals.org
Development of Wash-Free Dyeing Systems with Polyacrylate Binders
A significant area of research is the development of wash-free printing systems for disperse dyes on polyester fabrics, which aims to reduce water and energy consumption. researchgate.netresearchgate.net Conventional polyacrylate binders can sometimes hinder the migration of disperse dye molecules from the binder film into the polyester fibers due to high compatibility. researchgate.net To overcome this, novel polyacrylate binders are being designed. One approach involves copolymerizing fluorosilicone monomers with multi-vinyl groups into the polyacrylate binder. researchgate.net This modification lowers the solubility parameter of the binder, which in turn facilitates the migration of dye molecules towards the polyester fabric. researchgate.netresearchgate.net
The crosslinked structure formed by the vinyl groups helps to anchor the polymer chains, allowing for the continuous migration of the disperse dyes. researchgate.net This leads to a higher utilization ratio of the dye and improved color yield and fastness of the printed fabric. researchgate.net Such systems can significantly reduce water consumption, energy input, and wastewater discharge compared to traditional printing processes. researchgate.net
Application in Advanced Coating Technologies and Functional Surfaces
Polymers derived from this compound are finding use in advanced coating technologies and the creation of functional surfaces. Dispersants, which are essential components in paints, coatings, and graphic arts, work to wet, disperse, and stabilize pigment powders in liquid formulations. lubrizol.com Polyacrylate binders are used in coating dyeing, providing good fastness properties to the fabric after dyeing, including resistance to washing and dry cleaning. made-in-china.com
The application of Disperse Yellow 7 in coatings extends to creating surfaces with specific optical properties. The NLO characteristics of Disperse Yellow 7-doped polymer films are relevant for developing protective coatings that can limit the intensity of transmitted light. supublication.comresearchgate.net Furthermore, the ability to incorporate such dyes into polymer matrices allows for the creation of functional surfaces on various substrates, including plastics and textiles, for applications in electronics and photonics. lubrizol.com
Research into Nanoparticle Coatings for Specialized Material Surfaces
Research into the application of this compound polymers for nanoparticle coatings is an emerging area of interest, driven by the desire to create functionalized surfaces with tailored optical and protective properties. While specific studies on this compound are limited, research on analogous acrylate-based polymers and related disperse dye methacrylates provides a strong indication of their potential. These polymers are being investigated for their ability to form uniform and stable coatings on a variety of nanoparticles, thereby enhancing their dispersibility in different media and imparting specific functionalities to the final material surface.
The primary approach involves the synthesis of copolymers where this compound is incorporated along with other monomers. This allows for precise control over the final properties of the coating. For instance, copolymerization with monomers containing hydrophilic or hydrophobic side chains can be used to tune the solubility and surface energy of the resulting polymer, making it compatible with different nanoparticle materials and matrix systems.
One area of investigation is the use of these polymers to coat inorganic nanoparticles, such as titanium dioxide (TiO2) or silica (B1680970) (SiO2), to improve their dispersion in polymer matrices for applications in paints, coatings, and composites. The Disperse Yellow 7 moiety can provide UV-blocking capabilities and a distinct yellow coloration, while the acrylate backbone ensures good adhesion and compatibility with the matrix. Research on other acrylic copolymers has demonstrated that the architecture of the polymer, such as the arrangement of monomer units (e.g., random, block, or graft copolymers), plays a crucial role in the dispersion and stabilization of nanoparticles. For example, block copolymers with a segment that anchors to the nanoparticle surface and another that is soluble in the surrounding medium are particularly effective dispersants.
Another promising research direction is the development of "smart" coatings where the properties can be altered in response to external stimuli. The azo-chromophore in Disperse Yellow 7 is known to exhibit photo-responsive behavior, such as photo-isomerization, which could be harnessed to create coatings that change color or other properties upon exposure to light. Research on copolymers of Disperse Yellow 7 methacrylate has pointed towards applications in smart and responsive textiles, suggesting a similar potential for the acrylate derivative. sigmaaldrich.comsigmaaldrich.com
The table below summarizes hypothetical research findings for a copolymer of this compound (DY7A) and a functional monomer (FM) used as a nanoparticle coating, based on established principles of polymer science and findings for similar materials.
| Coating Formulation | Nanoparticle Substrate | Dispersion Quality | Key Performance Metric | Potential Application |
| P(DY7A-co-FM_hydrophilic) | Silica (SiO2) in water | Excellent | Zeta Potential: -45 mV | Stable aqueous nanoparticle dispersions |
| P(DY7A-co-FM_hydrophobic) | Titanium Dioxide (TiO2) in organic solvent | Good | Reduced agglomerate size (d50 < 100 nm) | UV-protective coatings with enhanced color |
| P(DY7A-block-PEG) | Gold Nanoparticles (AuNP) | Excellent | Long-term stability in biological media | Biosensors, targeted drug delivery |
| P(DY7A-graft-PDMS) | Zinc Oxide (ZnO) | Good | Increased contact angle (>110°) | Hydrophobic and anti-fouling surfaces |
This table presents hypothetical data based on the expected performance of this compound copolymers in nanoparticle coating applications, drawing parallels from research on similar acrylate and methacrylate-based polymer systems.
Environmental Degradation Pathways and Remediation Technologies for Disperse Yellow 7 Azo Moiety
Oxidative Degradation Mechanisms of Azo Compounds
The oxidative degradation of azo dyes is a key area of research for wastewater treatment. This process typically involves the generation of highly reactive species that can break down the complex dye molecule.
Advanced Oxidation Processes (AOPs) for Dye Mineralization
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic materials in water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). scirp.orgatlantis-press.com These processes are considered promising for the treatment of hazardous organic pollutants in aqueous solutions. atlantis-press.com AOPs have the potential to oxidize a majority of organic compounds present in wastewater and have proven to be particularly useful for substances resistant to conventional technologies. atlantis-press.com
The primary mechanism in many AOPs is the generation of highly reactive hydroxyl radicals, which are strong oxidizing agents capable of non-selectively degrading a wide range of organic pollutants, including azo dyes. scirp.orgacs.org These radicals can attack the azo dye molecule, leading to its fragmentation and eventual mineralization into simpler, less harmful substances like CO2 and water. ohsu.edu The effectiveness of AOPs can be influenced by various factors, including the concentration of the oxidizing agents, pH, and the presence of catalysts. unimi.it
A comparative study of different AOPs for the degradation of disperse dyes, including ozonation, Fenton process, and electrochemical oxidation, has shown varying degrees of success. nih.gov For instance, while ozonation can achieve high decolorization, its efficiency in reducing the total organic content, measured as Chemical Oxygen Demand (COD), may be lower. nih.gov
Photocatalytic Degradation Studies of Azo Dyes
Photocatalytic degradation is an AOP that utilizes a semiconductor photocatalyst, such as titanium dioxide (TiO2), and a light source (e.g., UV light) to generate hydroxyl radicals. acs.org When the photocatalyst is irradiated with light of sufficient energy, it generates electron-hole pairs. These charge carriers can then react with water and oxygen to produce reactive oxygen species, including hydroxyl radicals, which in turn degrade the dye molecules. acs.org
Studies on the photocatalytic degradation of reactive dyes have been conducted using catalysts like TiO2 under solar or UV irradiation. uniroma1.it The efficiency of this process is dependent on several parameters, including the catalyst loading, pH of the solution, and the intensity of the light source. uniroma1.itijiset.com For example, the degradation of Coralene yellow 7GD was found to be most effective at a pH of 9. ijiset.com Innovations in this field include the development of modified photocatalysts, such as Fe-doped titania, to enhance degradation under visible light. uniroma1.it Another approach involves coating an electrode of an excilamp with TiO2 nanoparticles to improve degradation efficiency and eliminate the need for catalyst recovery from the treated wastewater. acs.org
The table below summarizes findings from a study on the photocatalytic degradation of real textile dye house wastewater, which contained a mixture of dyes including disperse dyes.
Table 1: Optimal Conditions for Photocatalytic Degradation of Textile Wastewater
| Parameter | Optimal Value | Dye Removal Efficiency (%) | COD Removal Efficiency (%) |
|---|---|---|---|
| TiO₂ Concentration | 3 g L⁻¹ | 98.50 | 91.50 |
| Initial pH | 7 | 98.50 | 91.50 |
| Aeration Flow Rate | 1.50 L min⁻¹ | 98.50 | 91.50 |
Data from a study on real textile dyeing wastewater containing various dyes, including disperse types. iwaponline.com
Fenton and Ozone Oxidation Processes for Azo Dye Effluents
The Fenton process is another effective AOP that uses a mixture of hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺) to generate hydroxyl radicals. nih.govekb.eg This process is typically carried out under acidic conditions (around pH 3) for optimal radical production. nih.govekb.eg The Fenton process has been shown to be highly effective in both decolorizing and reducing the COD of wastewater containing disperse dyes. nih.gov In one study, the Fenton process resulted in a colorless effluent with a residual COD of 100 mg dm⁻³. nih.gov
Ozonation involves the use of ozone (O₃) as a strong oxidizing agent. Ozone can directly react with the dye molecules or decompose to form hydroxyl radicals, which then participate in the degradation. nih.gov While ozonation can achieve significant color removal (up to 90%), it may be less effective in mineralizing the organic content, as indicated by a lower COD removal efficiency (around 10%). nih.gov
A comparative study on the oxidation of disperse dyes highlighted the effectiveness of these methods.
Table 2: Comparison of Oxidation Processes for Disperse Dye Removal
| Treatment Process | Conditions | Color Removal (%) | COD Removal (%) |
|---|---|---|---|
| Hypochlorite Oxidation | 6 g dm⁻³ dose | 35 | Not satisfactory |
| Ozonation | 0.5 g dm⁻³ dose | 90 | 10 |
| Electrochemical Oxidation | Acidic pH, Ti/Pt-Ir anode, 40 min | 90 | 79 |
| Fenton Process | pH 3, 600 mg dm⁻³ H₂O₂, 550 mg dm⁻³ Fe²⁺ | Complete | ~85% (to 100 mg dm⁻³ residual COD) |
Data from a comparative study on the destruction of disperse dyes. nih.gov
Reductive Degradation Processes of the Azo Linkage
Under anaerobic (oxygen-deficient) conditions, the primary degradation pathway for azo dyes is the reductive cleavage of the azo bond. canada.camst.dk This process is often mediated by microorganisms present in sediments and wastewater treatment systems. canada.ca
Formation of Aromatic Amine Metabolites and Their Environmental Fate
The reductive cleavage of the azo linkage in Disperse Yellow 7 results in the formation of aromatic amines. researchgate.net Specifically, the degradation of Disperse Yellow 7 can produce known carcinogenic metabolites. researchgate.net One of the potential cleavage products of Disperse Yellow 7 is p-phenylenediamine (B122844) and aniline (B41778). researchgate.net Studies have shown that upon release into the aquatic environment, sediment-dwelling organisms can metabolize Disperse Yellow 7 to generate these potentially harmful compounds. scispace.com
The aromatic amines formed are often more toxic and mobile than the parent dye molecule. researchgate.net Their environmental fate is a significant concern as they can persist in the environment and pose risks to aquatic life and potentially human health. researchgate.netijrrjournal.com The toxicity of these aromatic amines is linked to their metabolic oxidation, which can lead to the formation of electrophilic intermediates that can bind to DNA, causing mutagenic and carcinogenic effects. ijrrjournal.com
Research has demonstrated that the reductive transformation of Disperse Yellow 7 can lead to the formation of genotoxic and carcinogenic products.
Adsorption and Sorption Phenomena in Environmental Matrices
Due to their generally low water solubility, disperse dyes like Disperse Yellow 7 have a tendency to partition from the water column and adsorb onto sediments and sludge in aquatic environments. canada.camst.dk This sorption behavior is a critical aspect of their environmental fate, as it can lead to the accumulation of the dye in benthic zones. canada.ca
The adsorption of dyes onto various surfaces is influenced by several factors, including the physicochemical properties of the dye and the adsorbent, pH, and temperature. nih.gov The surface chemistry of materials, such as plastics, can also play a role in the sorption of chemical contaminants. nih.gov While adsorption can remove dyes from the water column, it also creates a reservoir of the pollutant in the sediment, where it can undergo anaerobic degradation to form potentially more harmful aromatic amines. canada.ca Various materials, including zeolites synthesized from industrial byproducts like cenospheres, have been investigated for their potential to adsorb disperse dyes from textile mill effluents. semanticscholar.org
Interaction with Sediments in Aquatic Environments
Azo dyes like Disperse Yellow 7 (DY7) can accumulate in aquatic sediments, which act as a significant reservoir for these compounds. Once in the sediment, the dye can have profound impacts on benthic organisms and the wider ecosystem.
Research indicates that Disperse Yellow 7, when present in sediment, is not inert. It can be taken up by organisms, leading to genotoxic effects. researchgate.net Studies on the Western clawed frog (Silurana tropicalis) have provided detailed insights into the sublethal effects of DY7-contaminated sediment. Larvae exposed to sediment containing DY7 at concentrations up to 209 μg/g experienced a notable decrease in survival and a significant increase in physical abnormalities at the highest concentrations. acs.orgnih.gov
At a concentration of 209 μg/g in sediment, Disperse Yellow 7 was found to trigger a cellular stress response in the larvae. This was evidenced by the significant induction of heat shock protein genes, hsp70 (2.5-fold increase) and hsp90 (2.4-fold increase), suggesting that the organisms' cells were under oxidative stress and required protective mechanisms. acs.orgnih.gov Furthermore, the same exposure level led to alterations in the expression of two genes related to the androgen system. The androgen receptor (ar) gene expression was decreased by 2-fold, while the steroid-5-alpha-reductase type 2 (srd5a2) gene expression increased by 2.6-fold. acs.orgnih.gov These findings indicate that DY7 in sediment can act as an endocrine disruptor.
Moreover, the transformation of Disperse Yellow 7 within sediments is a critical aspect of its environmental impact. Reductive processes in the sediment can break down the parent dye molecule into constituent aromatic amines. nih.govscispace.com These breakdown products can be more harmful than the original dye. Specifically, the in vivo metabolism of DY7 by sediment-dwelling organisms has been shown to generate known and suspected human carcinogens. nih.govscispace.com
Table 1: Effects of Disperse Yellow 7 in Contaminated Sediment on Silurana tropicalis Larvae
| Exposure Concentration (in sediment) | Observed Effect | Gene Expression Change | Citation |
| 209 μg/g | Decreased survivorship | - | acs.org |
| High concentrations | Increased malformations | - | acs.orgnih.gov |
| 209 μg/g | Cellular oxidative stress | hsp70 (↑ 2.5-fold), hsp90 (↑ 2.4-fold) | acs.orgnih.gov |
| 209 μg/g | Altered androgen-related transcription | ar (↓ 2-fold), srd5a2 (↑ 2.6-fold) | acs.orgnih.gov |
Table 2: Carcinogenic Transformation Products of Disperse Yellow 7 in Sediment
| Parent Compound | Transformation Process | Resulting Carcinogenic Products | Citation |
| Disperse Yellow 7 | In vivo benzidine (B372746) rearrangement and reduction | p-Phenylenediamine (p-PDA), 4-Aminoazobenzene (4-AAB), 4-Aminobiphenyl (4-ABP) | nih.govscispace.com |
Development of Adsorbent Materials for Dye Removal (e.g., Hydrogels)
The removal of azo dyes from wastewater is a critical step in mitigating their environmental impact. Adsorption is a widely studied method, and various materials have been developed and tested for their efficacy in removing disperse dyes.
Hydrogels, particularly those synthesized from biopolymers, have emerged as promising adsorbents for azo dyes. Cationic hydrogels are especially effective for removing anionic dyes due to strong electrostatic interactions. nih.govresearchgate.net For instance, novel composite hydrogels based on chitosan (B1678972) have demonstrated high efficiency in removing azo dyes like Congo Red and Direct Blue 1. researchgate.net The adsorption process with these hydrogels is often well-described by the pseudo-second-order kinetic model, indicating that chemisorption is a key part of the mechanism. tandfonline.com
The effectiveness of hydrogels can be influenced by factors such as pH, temperature, and the chemical structure of both the hydrogel and the dye. For example, chitosan/Moringa oleifera gum hydrogels have shown over 95% removal of Congo red across various pH levels, with a maximum adsorption capacity of 50.25 mg/g at pH 2, fitting the Langmuir isotherm model which suggests monolayer adsorption. tandfonline.com
Beyond hydrogels, a variety of other low-cost adsorbents have been investigated for the removal of disperse dyes. These materials are often derived from agricultural or industrial waste products, making them an economical and sustainable option.
Table 3: Examples of Adsorbent Materials for Disperse and Azo Dye Removal
| Adsorbent Material | Target Dye(s) | Key Findings | Citation |
| Chitosan-based composite hydrogels | Congo Red, Direct Blue 1 | Adsorption kinetics fit pseudo-second-order model. | researchgate.net |
| Chitosan/Moringa oleifera gum hydrogels | Congo red (anionic azo-dye) | Maximum adsorption capacity of 50.25 mg/g; followed Langmuir isotherm. | tandfonline.com |
| Bentonite and Organo-Modified Bentonite | Disperse Yellow 42 | Organo-modification can enhance the adsorption capacity of clay minerals. | pjoes.com |
| Fly ash and soil mixtures | Acid Yellow 7, Disperse Blue 79 | Removal efficiency is dependent on the fly ash content and dye concentration. | gnest.org |
| Activated Carbon (from various biomass) | Disperse Orange 25, Methylene Blue | High adsorption capacities, but can be more costly than other materials. | rsc.orgresearchgate.net |
| Gliricidia sepium (biomass) | Disperse Yellow 211 | Both crude biomass and isolated cellulose (B213188) showed good adsorption potential. | researchgate.net |
Biological Degradation and Bioremediation Research in Aqueous Systems
Biological degradation is a key pathway for the breakdown of azo dyes in aquatic environments and forms the basis of bioremediation technologies. A variety of microorganisms, including bacteria, fungi, and algae, have been shown to decolorize and, in some cases, completely mineralize these synthetic compounds. envirobiotechjournals.comsci-hub.se
The initial and most critical step in the biodegradation of azo dyes is the reductive cleavage of the azo bond (-N=N-), which is responsible for the dye's color. This process is often carried out by microbial enzymes called azoreductases. nih.gov While this step results in decolorization, it also leads to the formation of aromatic amines. These intermediates can be more toxic and carcinogenic than the parent dye molecule, posing a significant challenge for complete remediation. researchgate.netnih.gov
Several studies have demonstrated the potential of specific microbial strains for degrading disperse dyes. The bacterium Bacillus subtilis has shown high efficiency in removing disperse red and disperse yellow dyes from solution, with removal rates reaching over 95% for a 50 ppm solution after 96 hours. accscience.com Similarly, brown rot fungi have been investigated for their ability to break down disperse dyes. For example, Daedalea dickinsii was able to degrade Disperse Yellow SRLP by 79% within seven days, a process attributed to the action of extracellular ligninolytic enzymes such as lignin (B12514952) peroxidase and manganese peroxidase. researchgate.net
The toxicity of Disperse Yellow 7 to aquatic organisms underscores the need for effective bioremediation. Exposure to DY7 has been shown to decrease the survival of larval fathead minnows (Pimephales promelas), with a reported LC50 value of 25.4 µg/L. nih.gov Bioremediation, which utilizes the metabolic capabilities of microorganisms, is considered a more environmentally friendly and cost-effective alternative to conventional physicochemical treatment methods for textile effluents. sci-hub.senih.gov
Table 4: Microbial Degradation of Disperse Dyes
| Microorganism | Target Dye | Degradation Efficiency | Key Enzymes/Mechanisms | Citation |
| Bacillus subtilis | Disperse Yellow | 92.67% removal (50 ppm, 96h) | Microbial degradation | accscience.com |
| Daedalea dickinsii (Brown rot fungus) | Disperse Yellow SRLP | 79% degradation (7 days) | Lignin peroxidase, Manganese peroxidase, Laccase | researchgate.net |
| Coniophora puteana (Brown rot fungus) | Disperse Yellow SRLP | 69% degradation (8 days) | Ligninolytic enzymes | researchgate.net |
| Various bacteria, fungi, algae | Azo Dyes | Varies | Azoreductases, Biosorption, Biodegradation | envirobiotechjournals.comnih.gov |
Table of Compounds Mentioned
Analytical Chemistry Methodologies for Research and Environmental Monitoring of Disperse Yellow 7
Chromatographic Separation Techniques
Chromatography is a cornerstone for the separation of complex mixtures, making it indispensable for the analysis of dyes like Disperse Yellow 7. Various chromatographic techniques are employed, each offering distinct advantages in terms of resolution, speed, and sensitivity.
High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the separation and analysis of disperse dyes. waters.comlabrulez.com Its versatility is enhanced by coupling it with a range of detection systems, which provide varying levels of selectivity and sensitivity. Standard procedures, such as the DIN 54231 method, often utilize HPLC for the analysis of disperse dyes in consumer products. waters.comlabrulez.com
Common HPLC configurations for Disperse Yellow 7 analysis include:
UV-Visible (UV-Vis), Diode Array Detection (DAD), and Photodiode Array (PDA) Detection : These detectors are routinely used for the quantification of azo dyes. waters.comlcms.cz They measure the absorbance of the analyte at specific wavelengths. A PDA detector can acquire the entire UV-Vis spectrum of the eluting compound, aiding in peak identification and purity assessment. waters.com
Mass Spectrometry (MS), Tandem Mass Spectrometry (MS/MS), and High-Resolution Mass Spectrometry (HRMS) : The coupling of HPLC with mass spectrometry provides high sensitivity and selectivity, enabling the confident identification and quantification of Disperse Yellow 7, even in complex matrices. labrulez.comoup.comyoungin.com MS detectors identify compounds based on their mass-to-charge ratio (m/z). waters.com Techniques like electrospray ionization (ESI) are commonly used to ionize the dye molecules. labrulez.comoup.com MS/MS further enhances selectivity by fragmenting the parent ion and analyzing the resulting daughter ions, a process known as Multiple Reaction Monitoring (MRM). labrulez.com Time-of-flight (TOF) mass analyzers can provide high-resolution mass data, allowing for the determination of the elemental composition of the analyte. youngin.com
The following table summarizes typical HPLC conditions used for the analysis of disperse dyes, including Disperse Yellow 7.
| Parameter | Conditions |
| LC System | ACQUITY Arc |
| Column | XBridge C18, 5 µm, 2.1 x 150 mm |
| Mobile Phase | A: 10 mmol Ammonium acetate (pH 3.6), B: Acetonitrile |
| Flow Rate | 0.30 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| PDA Detection | 210 to 800 nm |
| MS System | ACQUITY QDa |
| Ionization Mode | ESI+ |
Data sourced from Waters Application Note. waters.com
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering higher resolution, faster analysis times, and increased sensitivity compared to conventional HPLC. labrulez.comwaters.com This is achieved by using columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling higher backpressures. waters.com UPLC systems, when coupled with sensitive detectors like tandem mass spectrometers (e.g., Xevo TQD), provide a robust platform for the analysis of a wide range of dyes, including Disperse Yellow 7. labrulez.com The enhanced speed and efficiency of UPLC also lead to reduced solvent consumption, making it a more environmentally friendly technique. labrulez.com
Key features of UPLC methods for dye analysis include:
Increased Throughput : The shorter run times allow for a higher number of samples to be analyzed in a given period. labrulez.com
Improved Sensitivity and Selectivity : The sharper peaks obtained with UPLC lead to better signal-to-noise ratios and improved separation of closely eluting compounds. labrulez.com
Reduced Solvent Usage : Faster analyses and lower flow rates contribute to significant reductions in solvent purchase and disposal costs. labrulez.com
Below is a table outlining typical UPLC conditions for the analysis of disperse dyes.
| Parameter | Conditions |
| LC System | ACQUITY UPLC H-Class |
| Mobile Phase | Gradient of water and methanol (both containing 10 mM ammonium acetate) |
| Flow Rate | 0.6 mL/min |
| Injection Volume | 5 µL |
| Mass Spectrometer | Xevo TQD |
| Ionization Mode | ESI positive and negative |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Data sourced from Waters Application Note. labrulez.com
Thin Layer Chromatography (TLC) is a simple, cost-effective, and rapid chromatographic technique used for the qualitative analysis of disperse dyes. waters.comlabrulez.com It is often employed as a preliminary screening method before more sophisticated techniques like HPLC or UPLC are used. flinnsci.ca In TLC, a stationary phase, typically silica (B1680970) gel, is coated on a solid support such as a glass or aluminum plate. chemistryhall.com The sample is spotted onto the plate, which is then placed in a developing chamber containing a suitable mobile phase. chemistryhall.com The separation is based on the differential partitioning of the dye components between the stationary and mobile phases. chemistryhall.com The position of the separated spots is characterized by the retention factor (Rf value), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. adrona.lv
TLC is particularly useful for:
Rapid Screening : It allows for the simultaneous analysis of multiple samples. aga-analytical.com.pl
Method Development : It can be used to quickly optimize solvent systems for column chromatography. aga-analytical.com.pl
Purity Assessment : A single spot on the TLC plate can indicate the purity of a sample.
Spectroscopic Characterization Techniques for Dye Analysis
Spectroscopic techniques are invaluable for the structural elucidation and quantification of dyes. They are based on the interaction of electromagnetic radiation with the dye molecule.
UV-Visible spectroscopy is a fundamental technique for the analysis of colored compounds like Disperse Yellow 7. It measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. msu.edu The wavelength at which maximum absorbance occurs is known as λmax and is a characteristic property of the dye. researchgate.net For Disperse Yellow 7, the λmax is typically observed in the range of 420–430 nm, which is attributed to the electronic transitions within the azo group. According to Beer-Lambert's law, the absorbance is directly proportional to the concentration of the dye, allowing for its quantification.
The λmax of Disperse Yellow 7 can be influenced by the solvent and the surrounding environment.
| Compound | λmax |
| Disperse Yellow 7 | 420–430 nm |
| Disperse Yellow 7 methacrylate (B99206) | 364 nm sigmaaldrich.com |
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. thermofisher.comyoutube.com It works by measuring the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending. youtube.comoregonstate.edu Each functional group has characteristic absorption frequencies, which can be used to identify its presence in the molecule. thermofisher.compressbooks.pub
For Disperse Yellow 7, FT-IR spectroscopy can be used to identify key functional groups, including:
N=N stretching : The azo group typically shows a peak around 1600 cm⁻¹.
-OH stretching : The hydroxyl group exhibits a broad peak in the region of 3400 cm⁻¹.
The table below lists the characteristic FT-IR absorption frequencies for the main functional groups in Disperse Yellow 7.
| Functional Group | Absorption Range (cm⁻¹) |
| N=N (azo) stretch | ~1600 |
| -OH (hydroxyl) stretch | ~3400 |
| C-H (alkane) stretch | 2850-3000 libretexts.org |
| C=C (aromatic) stretch | 1450-1600 |
Mass Spectrometry (MS, MS/MS) for Structural Elucidation and Trace Analysis
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC) as in LC-MS/MS, is a powerful and widely used technique for the analysis of Disperse Yellow 7. This methodology offers high sensitivity and specificity, making it ideal for both identifying the compound's structure and detecting it at trace levels in various samples.
In a typical LC-MS/MS analysis of disperse dyes, including Disperse Yellow 7, electrospray ionization (ESI) is commonly used in the positive mode. oup.com The ESI process generates a protonated molecule, [M+H]+, which is then selected as the precursor ion for fragmentation in the mass spectrometer. oup.com By subjecting this precursor ion to collision-induced dissociation (CID), a series of characteristic product ions are generated. These fragmentation patterns serve as a molecular fingerprint, allowing for unambiguous structural confirmation of Disperse Yellow 7.
For instance, in one optimized method, Disperse Yellow 7 was analyzed using selected reaction monitoring (SRM) mode, which involves monitoring specific transitions from the precursor ion to its product ions. oup.com This highly selective technique enhances the signal-to-noise ratio, which is crucial for trace analysis in complex matrices like environmental water or textile extracts. The spectra of Disperse Yellow 7 typically reveal an abundant [M+H]+ ion, which is then used for subsequent fragmentation and analysis. oup.com
The high mass accuracy provided by instruments like time-of-flight (TOF) mass spectrometers can further aid in structural elucidation by enabling the generation of empirical formulas from the precise mass of both the parent ion and its fragments. youngin.com This level of detail is invaluable for confirming the identity of the dye and distinguishing it from other closely related compounds.
The combination of liquid chromatography for separation and tandem mass spectrometry for detection provides a robust method for the analysis of Disperse Yellow 7 in various research and monitoring applications. oup.comshimadzu.com
Sample Preparation and Extraction Methods from Environmental and Material Matrices
Effective sample preparation is a critical step in the analytical workflow for Disperse Yellow 7, as it is necessary to isolate the analyte from the sample matrix and concentrate it to levels suitable for detection. The choice of extraction method depends heavily on the nature of the sample, whether it is an aqueous environmental sample or a solid material like a textile fiber.
Solid Phase Extraction (SPE) for Aqueous Samples
Solid Phase Extraction (SPE) is a widely adopted method for the pre-concentration and cleanup of Disperse Yellow 7 from environmental water samples. oup.com This technique is preferred for its efficiency, reduced solvent consumption compared to traditional liquid-liquid extraction, and its ability to handle large sample volumes, which is often necessary for trace analysis. sigmaaldrich.com
In a typical SPE procedure for disperse dyes, a water sample is passed through a cartridge packed with a solid sorbent material. fishersci.ca For compounds like Disperse Yellow 7, reversed-phase sorbents are commonly used. The dye, being a relatively nonpolar molecule, adsorbs onto the sorbent while more polar impurities pass through. After the sample has been loaded, the cartridge is washed to remove any remaining interferences. Finally, the retained Disperse Yellow 7 is eluted from the sorbent using a small volume of an organic solvent. sigmaaldrich.com
The resulting eluate, now containing the concentrated and purified dye, can then be analyzed by LC-MS/MS or other analytical instruments. The validated SPE-LC-ESI-MS/MS method has proven effective for the analysis of organic extracts from effluents and receiving water samples.
Solvent Extraction from Dyed Textile Fibers
The extraction of Disperse Yellow 7 from textile fibers requires the use of organic solvents to solubilize the dye from the solid matrix. mdpi.com Since disperse dyes are nonionic and have low water solubility, they are typically applied to hydrophobic fibers like polyester (B1180765). mdpi.commst.dk Therefore, solvents with the ability to penetrate the fiber structure and dissolve the dye are necessary for efficient extraction.
A common method for extracting dyes from textile samples involves sonicating a small piece of the material in a suitable solvent. lcms.cz For example, 1 gram of a clothing sample can be extracted using 20 mL of methanol in an ultrasonic bath at 50°C for 30 minutes. lcms.cz Following sonication, the mixture is centrifuged, and the supernatant containing the extracted dye is filtered before analysis. lcms.cz
Other solvents that have been used for the extraction of disperse dyes from polyester fibers include chlorobenzene, acetonitrile, and dimethylformamide. mdpi.com The choice of solvent can be critical, and while no single solvent is universally effective for all disperse dyes, chlorobenzene is frequently used. mdpi.com The extraction process can be influenced by factors such as temperature and the size of the fiber sample. mdpi.com
Quantitative Analysis and Validation of Detection Limits
The quantitative analysis of Disperse Yellow 7 is essential for environmental monitoring and regulatory compliance. Methods based on liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) are well-suited for this purpose due to their high sensitivity and selectivity.
Method validation is a crucial aspect of quantitative analysis, ensuring that the analytical procedure is reliable and fit for its intended purpose. Key validation parameters include linearity, limit of detection (LOD), and limit of quantification (LOQ).
Linearity: Calibration curves are constructed to establish the relationship between the concentration of Disperse Yellow 7 and the instrumental response. For a validated SPE-LC-ESI-MS/MS method, good linearity was achieved for a series of disperse dyes, including Disperse Yellow 7, in the concentration range of 2.0 to 100.0 ng/mL. Similarly, another study reported good linearity with a coefficient of determination (R²) of 0.9994 for Disperse Yellow 7 using LC-MS/MS. shimadzu.com
Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably distinguished from the background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. An optimized SPE-LC-MS/MS method for environmental water samples reported an LOD of approximately 2.0 ng/L and an LOQ of around 8.0 ng/L for Disperse Yellow 7. oup.com These low detection limits are critical for assessing the environmental presence of the dye.
The table below summarizes the quantitative performance of an analytical method for Disperse Yellow 7 and other disperse dyes in aqueous solutions.
| Parameter | Value | Reference |
|---|---|---|
| Linearity Range | 2.0 - 100.0 ng/mL | oup.com |
| Coefficient of Determination (R²) | 0.9994 | shimadzu.com |
| Limit of Detection (LOD) | ~2.0 ng/L | oup.com |
| Limit of Quantification (LOQ) | ~8.0 ng/L | oup.com |
For dyes at a concentration of 25.0 ng/mL, the intra- and interday analyses showed relative standard deviations of less than 6% and 13%, respectively, indicating good precision of the method. Furthermore, recovery values for spiked water samples were generally greater than 70%, demonstrating the accuracy of the extraction and analysis procedure.
Ecotoxicological Research and Environmental Impact Assessments of Disperse Yellow 7
Genotoxicity and Mutagenicity Studies in Environmental Organisms
The ecotoxicological profile of Disperse Yellow 7 (DY7), a disazo dye, has been the subject of research to understand its potential harm to environmental organisms. Studies have focused on its genotoxicity and mutagenicity, particularly in aquatic ecosystems where it can accumulate.
A significant concern with azo dyes like Disperse Yellow 7 is their potential to break down into harmful compounds. The chemical reduction of the azo bond in DY7 can lead to the formation of several transformation products with known genotoxic and carcinogenic properties. This reduction can occur in the environment, particularly in anaerobic sediments, or be metabolized by organisms. nih.govnih.gov
Research using zero valent iron to initiate the reduction of DY7 has identified several key transformation products. nih.gov These include p-phenylenediamine (B122844) (p-PDA), which is a known genotoxin, 4-aminoazobenzene (4-AAB), classified as a category 2 carcinogen, and 4-aminobiphenyl (4-ABP), a category 1 human carcinogen. nih.gov The formation of 4-ABP is particularly noteworthy as it is believed to occur through a benzidine (B372746) rearrangement, a process not previously reported for DY7. nih.gov The presence of these hazardous breakdown products underscores the environmental risk posed by the dye, as the toxicity of the metabolites can be greater than that of the parent compound. researchgate.net
Table 1: Genotoxic Transformation Products of Disperse Yellow 7
| Transformation Product | CAS Number | Classification |
|---|---|---|
| p-phenylenediamine (p-PDA) | 106-50-3 | Genotoxin |
| 4-aminoazobenzene (4-AAB) | 60-09-3 | Category 2 Carcinogen |
This table summarizes the key genotoxic and carcinogenic products formed from the reductive cleavage of Disperse Yellow 7's azo bonds.
Studies on the Western clawed frog (Silurana tropicalis) have provided insights into the sublethal effects of Disperse Yellow 7 on aquatic vertebrates. When exposed to DY7-contaminated sediment, S. tropicalis larvae exhibit significant alterations in gene expression related to cellular stress and endocrine function. acs.orgnih.gov
At a concentration of 209 μg/g in sediment, DY7 was found to significantly induce the messenger RNA (mRNA) levels of heat shock proteins hsp70 (2.5-fold increase) and hsp90 (2.4-fold increase). acs.orgnih.gov The upregulation of these genes suggests that the cells are mounting a protective response against oxidative stress. nih.gov
Furthermore, the same exposure level led to changes in the expression of two genes related to the androgen signaling pathway. A 2-fold decrease in the androgen receptor (ar) gene and a 2.6-fold increase in the steroid 5-alpha-reductase type 2 (srd5a2) gene were observed. acs.orgnih.gov These findings suggest that Disperse Yellow 7 has the potential to act as an endocrine disruptor in amphibians. nih.gov Gene network analysis also revealed that high concentrations of DY7 in sediment affected genes associated with necrotic cell death, chromosome condensation, and mRNA processing. acs.orgnih.gov
Table 2: Effects of Disperse Yellow 7 on Gene Expression in Silurana tropicalis Larvae
| Gene | Function | Fold Change |
|---|---|---|
| hsp70 | Cellular Stress Response | 2.5-fold increase |
| hsp90 | Cellular Stress Response | 2.4-fold increase |
| ar | Androgen Receptor | 2-fold decrease |
This table details the significant changes in the expression of key genes in S. tropicalis larvae exposed to 209 μg/g of Disperse Yellow 7 in sediment. acs.orgnih.gov
Ecological Risk Assessment in Aquatic Ecosystems
The ecological risk assessment of Disperse Yellow 7 in aquatic environments considers its effects on a variety of organisms and its impact on ecosystem functions.
Beyond immediate lethal effects, Disperse Yellow 7 can have significant sublethal impacts on aquatic life. In studies with S. tropicalis larvae, exposure to high concentrations of DY7 in sediment (209 μg/g) resulted in a significant decrease in survivorship. acs.orgnih.gov Additionally, a significant increase in malformations was observed at the two highest tested concentrations in sediment, indicating developmental toxicity. nih.gov The presence of azo dyes in aquatic environments can lead to both acute and chronic toxicity in aquatic organisms, potentially causing long-term environmental effects. researchgate.net
The introduction of textile dyes, including azo dyes like Disperse Yellow 7, into water bodies can have detrimental effects on aquatic ecosystems. The presence of these dyes can increase the turbidity of the water, which in turn reduces the penetration of sunlight. nih.gov This light attenuation can inhibit the photosynthetic activity of aquatic plants and algae, disrupting the primary productivity of the ecosystem. researchgate.netnih.gov
Furthermore, the microbial breakdown of azo dyes and other organic compounds present in textile effluents can lead to an increase in the Biochemical Oxygen Demand (BOD). This process consumes dissolved oxygen in the water, which can lead to hypoxic or anoxic conditions, harming fish and other aquatic organisms that rely on oxygen for survival. nih.gov
Environmental Fate Modeling and Persistence Studies
Understanding the environmental fate and persistence of Disperse Yellow 7 is crucial for assessing its long-term ecological impact. Environmental fate modeling helps to predict how a chemical will move and transform in the environment. epa.gov The persistence of a substance, or the length of time it remains in the environment, is a key factor in its potential to cause harm. epa.gov
For azo dyes, their persistence can be influenced by their tendency to bind to suspended organic matter and sediment, which can enhance their longevity in aquatic systems. researchgate.net While specific environmental fate models for Disperse Yellow 7 are not detailed in the provided search results, the general principles of chemical fate and transport modeling would apply. These models would consider factors such as the dye's partitioning between water, soil, and sediment, as well as its degradation rates in these different environmental compartments. cefic-lri.org The results of such modeling can help to identify the environmental compartments where the dye is likely to accumulate and exert its toxic effects. cefic-lri.org
Comparative Ecotoxicity with Other Disperse Dyes and Related Azo Compounds
The ecotoxicity of Disperse Yellow 7 has been evaluated in several studies, providing a basis for comparison with other dyes and related compounds. Disperse dyes, as a class, are known for their persistence and potential toxicity due to their complex aromatic structures scialert.netdocsdrive.com.
In a study assessing the toxicity of hydrophobic azo dyes in spiked-sediment exposures, Disperse Yellow 7 (DY7) was found to be the most toxic among the tested dyes, which also included Sudan Red G and Disperse Orange 13 researchgate.net. The study, using the benthic invertebrate Hexagenia spp., determined a 21-day IC25 (the concentration causing a 25% inhibition in growth) of 9.6 μg/g for DY7, highlighting its significant sublethal impact on sediment-dwelling organisms researchgate.net.
Research on the effects of sediment contaminated with Disperse Yellow 7 on the larvae of the Western clawed frog (Silurana tropicalis) revealed significant lethal and sublethal effects nih.gov. A significant decrease in tadpole survival was observed at a sediment concentration of 209 μg/g. At the highest concentrations, the dye also induced a significant increase in malformations and altered the expression of cellular stress and androgen-related genes, indicating it acts as an endocrine disruptor nih.govmdpi.com.
When comparing the acrylate (B77674) form to other acrylate monomers, it is important to note that acrylates are generally more toxic to aquatic organisms than their corresponding methacrylate (B99206) counterparts rsc.org. Studies on biomass-derived isosorbide acrylate monomers found them to be toxic towards higher multicellular organisms, whereas the corresponding polymers were largely harmless rsc.org. This suggests that the unpolymerized Disperse Yellow 7 acrylate monomer would likely exhibit higher ecotoxicity than its polymerized form.
| Compound | Test Organism | Endpoint | Result | Source |
|---|---|---|---|---|
| Disperse Yellow 7 | Hexagenia spp. (Mayfly larvae) | 21-day IC25 (Growth) | 9.6 µg/g | researchgate.net |
| Disperse Yellow 7 | Silurana tropicalis (Frog larvae) | Survivorship | Significant decrease at 209 µg/g | nih.gov |
| Disperse Yellow 7 | Silurana tropicalis (Frog larvae) | Gene Expression | Alteration of stress and androgen-related genes | nih.gov |
| Isosorbide Acrylate Monomers | Spirodela polyrhiza (Vascular plant) | EC50 | ~9 mg L⁻¹ | rsc.org |
| Isosorbide Acrylate Monomers | Thamnocephalus platyurus (Invertebrate) | EC50 | ~9 mg L⁻¹ | rsc.org |
Structure Property Performance Relationships in Disperse Yellow 7 Acrylate Systems
Influence of Molecular Structure on Polymerization Behavior and Efficiency
The polymerization of Disperse Yellow 7 acrylate (B77674) is fundamentally governed by its bifunctional nature: the acrylate group, which participates in chain-growth polymerization, and the large, rigid azo dye side group, which influences the reaction kinetics and polymer architecture.
The primary method for polymerizing acrylate monomers is free-radical polymerization, which can be initiated thermally or through photochemical processes (photopolymerization). The efficiency of this process for Disperse Yellow 7 acrylate is influenced by several structural factors:
Acrylate Group: The vinyl group (C=C) of the acrylate moiety is the site of polymerization. Like other acrylates, it is susceptible to radical attack, leading to rapid chain propagation.
Azo Chromophore Side Group: The bulky Disperse Yellow 7 side group can introduce significant steric hindrance. This hindrance may affect the approach of monomers to the growing polymer chain, potentially lowering the rate of polymerization and the final monomer conversion compared to smaller, unfunctionalized acrylates.
Photopolymerization Interference: During photopolymerization, the Disperse Yellow 7 chromophore, which has a maximum absorbance (λmax) around 364 nm, can interfere with the photoinitiator. sigmaaldrich.com This can be a dual-edged sword: the dye might absorb UV light intended for the initiator, reducing initiation efficiency. Conversely, in some systems, the dye itself can participate in the photo-initiation process or be used to tune the depth of light penetration.
Studies on similar chromophore-functionalized acrylate systems show that polymerization kinetics are a balance between the high reactivity of the acrylate group and the steric and electronic effects of the side chain. The choice of initiator and reaction conditions, such as solvent and temperature, must be carefully optimized to achieve high conversion and control over the polymer's molecular weight.
| Structural Feature | Description | Expected Influence on Polymerization |
|---|---|---|
| Acrylate Functional Group | Contains a reactive vinyl (C=C) double bond. | Enables free-radical polymerization, leading to the formation of a polyacrylate backbone. High reactivity is characteristic of acrylates. |
| Disperse Yellow 7 Moiety | A large, rigid aromatic structure composed of three phenyl rings linked by two azo (-N=N-) groups. | Introduces steric hindrance, which can decrease the rate of propagation and limit overall monomer conversion. May also influence polymer chain conformation. |
| Azo Chromophore | Absorbs light, particularly in the UV-A spectrum (λmax ≈ 364 nm). sigmaaldrich.com | Can compete with photoinitiators for UV light, potentially reducing initiation efficiency. May also lead to side reactions or act as a sensitizer in certain systems. |
Correlation of Chemical Structure with Advanced Material Functionality and Performance
The performance of polymers incorporating this compound is a direct result of combining the properties of the polyacrylate backbone with the specific functionalities of the azo dye side chains.
Optical Properties: The primary function of the Disperse Yellow 7 moiety is to impart color and photo-responsiveness. As an azobenzene derivative, it can undergo reversible trans-cis isomerization when irradiated with light of a specific wavelength. This photochromic behavior can be harnessed in applications such as optical data storage and light-controlled switches. rroij.com
Non-Linear Optical (NLO) Activity: Azo dyes are known for their significant third-order NLO properties. thescipub.com Research on Disperse Yellow 7 dye (the non-acrylated parent compound) doped into a polymer matrix confirmed its potential for NLO applications, including optical power limiting. researchgate.net By covalently bonding the dye to the polymer backbone, as in poly(this compound), these NLO properties can be permanently integrated into a stable, processable solid-state material, preventing issues like dye leaching.
Polymer Backbone Properties: The polyacrylate backbone provides the essential material characteristics, such as mechanical strength, thermal stability, and film-forming capability. The properties of the final polymer, like its glass transition temperature (Tg), can be tailored by copolymerizing this compound with other monomers, such as methyl methacrylate (B99206). mdpi.com
Smart Materials: The combination of a responsive dye with a polymer matrix enables the creation of "smart" materials. A study on a copolymer synthesized using the closely related Disperse Yellow 7 methacrylate explored its use in functional thermoresponsive and photoactive systems, highlighting the potential for these materials in smart textiles. sigmaaldrich.comtechscience.com
| Structural Component | Associated Functionality/Performance Metric | Application Area |
|---|---|---|
| Azo (-N=N-) Linkages and Aromatic Rings | Color (yellow), photochromism (trans-cis isomerization), third-order non-linear optical (NLO) susceptibility. rroij.comresearchgate.net | Optical filters, optical data storage, photonic devices, smart textiles. sigmaaldrich.com |
| Polyacrylate Backbone | Mechanical integrity, thermal stability, film-forming properties, processability. | Coatings, thin films, solid polymer matrices. |
| Ester Linkage | Connects the functional dye to the polymerizable group, providing some rotational freedom. | Influences side-chain mobility and, consequently, the photo-responsive behavior of the chromophore. |
Designing for Enhanced Performance and Reduced Environmental Footprint
Improving the utility and sustainability of this compound systems requires targeted molecular design strategies. These strategies focus on optimizing material properties through copolymerization and reducing negative environmental impacts by enhancing degradability.
Designing for Enhanced Performance:
The functional properties of poly(this compound) can be precisely tuned through copolymerization. By introducing other monomers into the polymer chain, a wide range of characteristics can be modified:
Copolymerization: Synthesizing block, random, or graft copolymers can enhance performance. polimi.itmdpi.com For example, copolymerizing with a hydrophilic monomer like hydroxyethyl acrylate could improve processability in certain solvents or alter the material's surface properties. Copolymerization with a monomer that has a high Tg, like methyl methacrylate, could increase the thermal stability of the final material. This approach allows for the creation of multifunctional materials where the properties of each component monomer are combined.
Designing for Reduced Environmental Footprint:
Addressing the environmental persistence and potential toxicity of degradation byproducts is crucial for the sustainable use of these materials.
Biodegradable Backbones: One strategy to combat the persistence of the polyacrylate backbone is to introduce cleavable linkages directly into the main chain. Research into chemically degradable vinyl polymers has shown that incorporating specific groups (e.g., esters susceptible to hydrolysis) into the backbone can allow the polymer to break down into smaller, potentially less harmful fragments under specific triggers. nih.gov
Modifying the Azo Dye: The structure of the Disperse Yellow 7 moiety could be modified to ensure its degradation products are less toxic. This could involve adding sulfonic acid or hydroxyl groups to the aromatic rings, as these substituents can increase the water solubility and susceptibility of the resulting aromatic amines to subsequent aerobic degradation. researchgate.net
Alternative Reactive Dyes: A long-term strategy involves replacing persistent or potentially toxic chromophores with more environmentally benign alternatives. Developing reactive dyes from natural sources or designing synthetic dyes that degrade into non-toxic products could provide the same functionality (color, photo-responsiveness) with a significantly reduced environmental footprint. nih.gov
| Strategy | Molecular Modification | Intended Outcome |
|---|---|---|
| Enhanced Performance | Random or block copolymerization with comonomers (e.g., methyl methacrylate, styrene). | Tailor mechanical properties, thermal stability (Tg), solubility, and processability. |
| Grafting functional polymers onto the acrylate backbone. | Introduce new functionalities (e.g., hydrophilicity, biocompatibility) without altering the main chain. | |
| Reduced Environmental Footprint | Incorporate hydrolysable or enzymatically cleavable links into the polymer backbone. | Create a non-persistent polymer backbone that can degrade into smaller molecules, reducing microplastic formation. nih.gov |
| Add solubilizing or electron-withdrawing/donating groups to the aromatic rings of the dye. | Increase the biodegradability and reduce the toxicity of the aromatic amine byproducts formed during anaerobic degradation. researchgate.net |
Computational Chemistry and Molecular Modeling Studies of Disperse Yellow 7 Acrylate
Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (electron distribution) of molecules. It is instrumental in predicting a molecule's geometry, spectroscopic properties, and reactivity.
For azo-acrylate compounds, DFT calculations are crucial for understanding the relationship between their molecular structure and color, as well as their polymerization potential. rroij.com Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's electronic excitation properties and chemical reactivity.
In a theoretical study on a series of azo-ester derivatives containing an acryloyloxy group, DFT calculations (using the B3LYP method) were performed to determine their optimized molecular structures and electronic properties. rroij.com The calculations revealed that the HOMO-LUMO energy gap is influenced by substituents on the aromatic rings and the polarity of the surrounding medium (solvent). rroij.com An increase in the electron-donating or electron-withdrawing nature of substituents can lead to a bathochromic shift (a shift to longer wavelengths) in the π → π* electronic transition, which directly affects the perceived color of the dye. rroij.com
The reactivity of the acrylate (B77674) group is also amenable to DFT analysis. Studies on various acrylate monomers have used DFT to model the kinetics of free-radical polymerization. researchgate.netresearchgate.net These calculations can predict the activation energies for the initiation and propagation steps of polymerization, providing a theoretical basis for the monomer's polymerizability. researchgate.net For instance, different DFT functionals like B3LYP, BMK, and MPWB1K have been used to model the propagation kinetics of various acrylate monomers, yielding results that align qualitatively with experimental observations. researchgate.netconsensus.app Such studies can elucidate how the bulky azo dye portion of Disperse Yellow 7 acrylate might sterically or electronically influence the reactivity of its acrylate double bond during polymerization.
Table 1: Representative DFT-Calculated Electronic Properties for Azo-Acrylate Analogs This table presents hypothetical data based on typical findings for similar azo-acrylate compounds to illustrate the outputs of DFT calculations.
| Parameter | Value (Gas Phase) | Value (Ethanol) | Significance |
|---|---|---|---|
| HOMO Energy | -6.2 eV | -6.1 eV | Relates to electron-donating ability. |
| LUMO Energy | -2.5 eV | -2.6 eV | Relates to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 3.7 eV | 3.5 eV | Correlates with the energy of the main electronic transition (color) and chemical reactivity. |
| Dipole Moment | 4.5 D | 5.2 D | Indicates molecular polarity and influences solubility and intermolecular interactions. |
| Calculated λmax | 368 nm | 375 nm | Predicted maximum absorption wavelength, corresponding to the dye's color. |
Molecular Dynamics (MD) Simulations for Polymer Interactions and Morphology
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. This technique allows researchers to model the time-dependent behavior of a molecular system, providing detailed insights into processes like diffusion, conformational changes, and intermolecular interactions. rsc.org
For this compound, MD simulations would be particularly useful for studying its behavior once incorporated into a polymer matrix. The dye's function is often to color a polymer, and its interaction with the polymer chains dictates the final properties of the material, such as color fastness and mechanical stability. mdpi.com
MD simulations can model the diffusion of the dye molecule within a polymer matrix, which is crucial for understanding processes like dye leaching or migration. youtube.com Simulations can also reveal how the dye molecule orients itself among the polymer chains and whether it forms aggregates. The non-covalent interactions, such as van der Waals forces and hydrogen bonds, between the dye and the polymer can be quantified to predict their compatibility. mdpi.com For example, MD studies on other dye-polymer systems have elucidated the role of hydrogen bonding and electrostatic interactions in the adsorption and stability of dyes within polymer networks. mdpi.comrsc.org
Furthermore, MD simulations can be used to predict the morphology of polymers formed from this compound monomers. By simulating the polymerization process, it is possible to observe the formation of the crosslinked network and predict macroscopic properties like the glass transition temperature (Tg) and mechanical strength of the resulting material. dtu.dk Studies on other acrylate systems have shown that factors like the length of a linker between functional groups can significantly impact the Tg of the final polymer, a phenomenon that MD simulations can effectively capture. dtu.dk
Table 2: Illustrative Outputs from MD Simulations of a Dye in a Polymer Matrix This table contains example data representative of what would be obtained from an MD simulation of a dye like this compound within a polymer such as Poly(methyl methacrylate) (PMMA).
| Property | Simulated Value | Description |
|---|---|---|
| Diffusion Coefficient of Dye | 1.5 x 10⁻⁹ cm²/s | Measures the mobility of the dye within the polymer, indicating potential for migration. |
| Interaction Energy (Dye-Polymer) | -45 kcal/mol | Quantifies the strength of binding between the dye and polymer chains, relating to compatibility and color fastness. |
| Radius of Gyration of Dye | 8.2 Å | Describes the size and conformation of the dye molecule within the polymer matrix. |
| Glass Transition Temperature (Tg) of Polymer | 115 °C | Predicts the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. |
Quantitative Structure-Activity Relationship (QSAR) Development for Polymerization and Environmental Endpoints
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a molecule to a specific activity or property. These models are developed by finding a mathematical relationship between calculated molecular descriptors (e.g., electronic, steric, or hydrophobic properties) and an observed outcome.
For this compound, QSAR models could be developed for two key areas: polymerization reactivity and environmental endpoints.
Polymerization Reactivity : By compiling experimental data on the polymerization rates of a series of related acrylate monomers, a QSAR model could be constructed. researchgate.net Descriptors might include the HOMO-LUMO gap, partial atomic charges on the vinyl group, and steric parameters describing the size of the dye moiety. The resulting model could predict the relative polymerization rate of new azo-acrylate monomers without the need for extensive experimentation. DFT calculations are often used to generate the theoretical descriptors needed for these structure-activity models. researchgate.net
Environmental Endpoints : Azo dyes are a class of compounds that can have significant environmental impact. mdpi.com QSAR models are widely used in ecotoxicology to predict properties like biodegradability, toxicity, and bioaccumulation potential. For this compound, a QSAR model could be developed to predict its aerobic or anaerobic biodegradability. mdpi.com Such models often use descriptors related to molecular size, solubility, and the presence of specific functional groups known to be susceptible to enzymatic attack. For example, machine learning-based models have been used to predict the simultaneous biodegradation of azo dyes, demonstrating the potential of these predictive approaches. mdpi.com
Table 3: Example Descriptors and Endpoints for a QSAR Model This table outlines typical molecular descriptors and endpoints that would be used to build a QSAR model for a compound like this compound.
| Model Type | Molecular Descriptors | Predicted Endpoint |
|---|---|---|
| Polymerization | HOMO-LUMO Gap (ΔE), Charge on vinyl carbon, Steric hindrance parameter (Es), Dipole Moment | Polymerization rate constant (kp) |
| Environmental | Molecular Weight (MW), LogP (octanol-water partition coefficient), Number of azo bonds, Water solubility | Percentage of biodegradation over 28 days, Acute toxicity (LC50) |
Predictive Modeling of Degradation Pathways and Product Formation
Predictive modeling can be used to forecast the degradation of this compound under various environmental conditions, such as exposure to UV light (photodegradation), water (hydrolysis), or microbial action (biodegradation). Understanding these degradation pathways is essential for assessing the long-term stability of materials colored with this dye and its environmental persistence.
Computational models can simulate the likely points of bond cleavage in the molecule. For this compound, there are several potential degradation sites:
Azo Bonds : The -N=N- linkages are often susceptible to reductive cleavage, particularly under anaerobic conditions, which would break the chromophore and lead to decolorization. This process typically yields aromatic amines. evitachem.com
Ester Group : The acrylate ester linkage can undergo hydrolysis, especially under acidic or basic conditions, which would cleave the dye portion from what would be the polymer backbone. acs.org
Polymer Backbone : If polymerized, the carbon-carbon backbone of the polyacrylate chain can degrade through processes like thermal degradation or photodegradation, which involves radical chain scission reactions. acs.org
Computational tools, including DFT and reaction kinetics modeling, can be used to calculate the activation energies for these different degradation reactions. mdpi.comhibiscuspublisher.com This allows for a prediction of which degradation pathway is most likely to occur under specific conditions. For instance, modeling the photocatalytic degradation of azo dyes has been achieved using response surface methodology to identify the significant factors affecting the degradation rate. mdpi.com Similarly, mathematical models have been developed to describe the kinetics of azo dye biodegradation by specific microorganisms. hibiscuspublisher.comhibiscuspublisher.com By identifying the probable degradation products, these models also help in assessing the potential toxicity of the resulting compounds.
Table 4: Potential Degradation Pathways and Predicted Primary Products This table summarizes the likely degradation mechanisms for this compound and the initial chemical products that would be computationally predicted to form.
| Degradation Mechanism | Key Environmental Factor | Most Likely Bond Cleavage | Predicted Primary Products |
|---|---|---|---|
| Reductive Decolorization | Anaerobic microbial activity | Azo (-N=N-) bonds | Aromatic amines (e.g., aniline (B41778) and substituted diamines) |
| Hydrolysis | Water, pH (acid/base) | Ester (-COO-) bond | Disperse Yellow 7 and poly(acrylic acid) |
| Photodegradation | UV radiation | Azo bonds, C-C backbone (if polymerized) | Smaller organic fragments, aromatic amines |
Sustainable and Green Chemistry Perspectives for Disperse Yellow 7 Acrylate Research
Development of Environmentally Benign Synthesis Routes for Acrylate (B77674) Monomers
The traditional synthesis of acrylate monomers often relies on petroleum-based feedstocks and processes that can be energy-intensive and generate significant waste. renewable-carbon.eu Green chemistry principles are driving research towards more sustainable alternatives, focusing on renewable starting materials and more efficient reaction conditions. renewable-carbon.eursc.org A key area of development is the use of bio-derived lactate (B86563) esters as a precursor for acrylic esters, representing a shift away from fossil fuel dependency. renewable-carbon.eu
Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, dramatically reducing reaction times and often increasing yields compared to conventional heating methods. nih.govnih.gov This non-classical heating technique is particularly effective for polymer synthesis, including the creation of acrylate monomers. researchgate.net Research has demonstrated that microwave irradiation can facilitate the rapid polymerization of acrylate monomers, in some cases in under 10 seconds, without the need for additional radical initiators. nih.gov
Key advantages of microwave-assisted synthesis for acrylate monomers include:
Speed: Reactions that might take hours with conventional heating can often be completed in minutes. nih.gov
Efficiency: Microwave heating can be more targeted and uniform, leading to higher conversion rates and yields. researchgate.netresearchgate.net
Reduced Waste: The high efficiency and potential to eliminate solvents align with the principles of green chemistry, minimizing chemical waste. nih.gov
Solvent-Free Conditions: Many microwave-assisted reactions can be performed under "dry" media or solvent-free conditions, where neat reactants are mixed, sometimes on a solid support like clay or silica (B1680970). nih.govrsc.org This eliminates the environmental and safety issues associated with volatile organic solvents. rsc.org
The table below compares conventional and microwave-assisted synthesis approaches for acrylate monomers based on reported research findings.
| Feature | Conventional Thermal Synthesis | Microwave-Assisted Synthesis |
| Reaction Time | Typically hours | Seconds to minutes nih.govnih.gov |
| Energy Input | High and often inefficient | Lower, targeted energy delivery rsc.org |
| Solvent Requirement | Often requires organic solvents | Can be performed solvent-free nih.govrsc.org |
| Initiator/Catalyst | Often requires chemical initiators | Can proceed without initiators nih.gov |
| Yields | Variable | Often higher and more consistent nih.gov |
| Side Reactions | More prevalent due to long reaction times | Minimized due to rapid heating rsc.org |
This approach holds significant promise for the synthesis of specialty monomers like Disperse Yellow 7 acrylate, offering a pathway to a more sustainable and efficient production process.
Design of Advanced Wastewater Treatment Solutions for Dye Effluents
Textile dyeing and finishing processes are major consumers of water and generate large volumes of wastewater characterized by strong color, high chemical oxygen demand (COD), and the presence of recalcitrant organic molecules that are difficult to treat with conventional methods. researchgate.netmdpi.comresearchgate.net Effluents containing disperse dyes are particularly challenging due to their low water solubility and resistance to biodegradation. pantareiwater.com
Advanced Oxidation Processes (AOPs) are a set of technologies that rely on the in-situ generation of highly reactive hydroxyl radicals (HO•) to oxidize and break down persistent organic pollutants. mdpi.comdoi.org AOPs include methods such as ozonation, Fenton processes (H₂O₂/Fe²⁺), UV/H₂O₂, and photocatalysis. springerprofessional.deijcce.ac.ir While highly effective at decolorization and mineralization of dyes, AOPs can be energy-intensive. doi.org
To create more cost-effective and robust treatment systems, AOPs are often integrated with other technologies:
Integration with Biological Treatment: Biological methods, like activated sludge processes, are cost-effective but struggle to degrade complex dye molecules. pantareiwater.comdoi.org AOPs can be used as a pre-treatment step to break down the recalcitrant dye structures into more biodegradable intermediates, which can then be efficiently removed by subsequent biological treatment. researchgate.netresearchgate.net This combination leverages the strengths of both systems: the power of AOPs to tackle complex molecules and the economic efficiency of biological processes for bulk COD removal. doi.orgresearchgate.net Studies have shown that a combined biological-AOP treatment can achieve significantly higher reductions in BOD and COD than either process used alone. researchgate.net
The following table summarizes the efficiencies of different wastewater treatment approaches for dye removal.
| Treatment Technology | Mechanism | Advantages | Limitations |
| Biological Treatment | Microbial degradation | Cost-effective, environmentally safe frontiersin.org | Ineffective for complex, non-biodegradable dyes pantareiwater.comdoi.org |
| Adsorption | Physical binding to a surface | High removal efficiency for various dyes, potential for adsorbent reuse researchgate.netresearchgate.net | Can be costly (e.g., activated carbon), produces solid waste researchgate.net |
| Advanced Oxidation Processes (AOPs) | Oxidation by hydroxyl radicals | Rapid degradation of recalcitrant pollutants, high decolorization efficiency mdpi.comijcce.ac.ir | High operational costs (energy, chemicals), potential formation of byproducts doi.org |
| Integrated AOP-Biological | AOPs break down complex molecules, followed by biological polishing | High efficiency for both color and COD removal, enhanced biodegradability researchgate.netresearchgate.net | More complex system to operate |
Reducing the amount of dye that enters the wastewater stream in the first place is a critical aspect of sustainable manufacturing. textiletoday.com.bd Dye loss, or low fixation, occurs when dye molecules fail to bind securely to the textile fiber and are washed off during rinsing. zezsy.com Several strategies can optimize the dyeing process to maximize dye uptake and minimize loss:
Dye Selection and Concentration Control: Choosing dyes with high fixation rates and affinity for the specific fiber is fundamental. sustainability-directory.com A crucial strategy is to dye fabrics to a depth that is below the fiber's saturation point (e.g., ≤ 90%), which ensures the dye is securely locked within the fiber rather than loosely crowded on the surface. zezsy.com
Process Parameter Optimization: Controlling parameters such as temperature, pH, and dyeing time is essential for maximizing the dye exhaustion rate—the amount of dye absorbed by the fabric. sustainability-directory.com For disperse dyes, strict temperature control during dyeing and subsequent heat-setting is vital to prevent thermomigration, where heat causes dye to move to the fiber surface, leading to poor fastness and bleeding. zezsy.com
Efficient Washing and Rinsing: After dyeing, a thorough and aggressive washing process, known as reduction clearing for polyester (B1180765), is necessary to remove any unfixed surface dye. zezsy.com Employing efficient, high-flow washing techniques can effectively remove loose dye without excessive water consumption. zezsy.com Using soft water is also critical, as hard water can cause dye precipitates that lead to poor fastness. zezsy.com
Use of Sustainable Auxiliaries: The development and use of eco-friendly mordants and fixing agents can improve dye uptake and fastness, reducing the amount of dye and chemicals needed. nih.gov
Life Cycle Assessment (LCA) Considerations for Dye Production and Application
A Life Cycle Assessment (LCA) is a systematic methodology used to evaluate the environmental impacts associated with all stages of a product's life, from raw material extraction to end-of-life disposal. gnest.orgsustainability-directory.com For a dye like this compound, an LCA provides a comprehensive environmental audit, quantifying its footprint and identifying hotspots for improvement. sustainability-directory.com
The key stages in a dye's life cycle assessment include:
Raw Material Acquisition: This stage examines the environmental burdens of extracting and processing the raw materials needed for the dye's chemical components, which for synthetic dyes often involves petrochemicals. sustainability-directory.com Impacts include resource depletion and energy consumption. sustainability-directory.com
Dye Manufacturing: This phase assesses the chemical synthesis, purification, and formulation processes. sustainability-directory.com It quantifies energy and water consumption, emissions to air and water, and waste generation during production. sustainability-directory.com
Application (Dyeing Process): This stage analyzes the resources consumed and emissions generated when the dye is applied to a textile. sustainability-directory.com It is a critical hotspot, accounting for significant water, energy, and chemical use, as well as the generation of dye-laden effluent. bohrium.com
Use Phase: This considers the environmental performance of the dyed textile during its use by the consumer, including color fastness and potential leaching of dye during washing.
End-of-Life: This final stage evaluates the environmental impact of the dyed product's disposal, considering options like landfilling, incineration, or recycling. sustainability-directory.com The potential for the dye to be recovered or responsibly treated is a key consideration. sustainability-directory.com
Research into Circular Economy Principles for Sustainable Dyeing and Materials Science
The traditional linear economic model of "take-make-dispose" is a primary driver of resource depletion and waste generation in the textile industry. recovo.coresearchgate.net A circular economy offers a more sustainable alternative, aiming to minimize waste and maximize resource utility by keeping products and materials in use for as long as possible through strategies of reduction, reuse, and recycling. recovo.colead-innovation.com
For dyeing and materials science, applying circular economy principles involves several key research areas:
Dyes Designed for Disassembly: Research is focusing on creating dyes that can be more easily removed from textiles at the end of their life. sustainability-directory.com This would facilitate both the recovery and reuse of the dye and the recycling of the textile fiber, creating a closed-loop system. gnest.orgsustainability-directory.com
Dye Recovery from Waste Streams: Instead of treating dye effluent as waste, innovative technologies are being explored to extract and recover unused dyes from wastewater for repurposing. sustainability-directory.comsustainability-directory.com This not only reduces pollution but also turns a waste stream into a valuable resource.
Bio-Based and Renewable Dyes: The development of high-performance dyes from renewable resources, such as agricultural or industrial waste, aligns with circular principles by reducing reliance on finite petrochemical feedstocks. bohrium.comsustainability-directory.com
By reimagining the entire lifecycle of dyes and textiles, the principles of a circular economy provide a framework for innovation towards a more sustainable and less impactful industry. researchgate.netsustainability-directory.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
